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Compound of Interest

Compound Name: Trimethyl(phenylethynyl)tin

Cat. No.: B072856

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)
spectroscopic data for trimethyl(phenylethynyl)tin. While a complete, peer-reviewed, and
fully assigned public spectrum for this specific compound is not readily available in the
searched literature, this document compiles the available information and presents expected
spectral data based on analogous compounds and spectroscopic principles. This guide is
intended to support researchers in the identification and characterization of this and related
organotin compounds.

Introduction

Trimethyl(phenylethynyl)tin, with the chemical formula C11H14Sn, is an organotin compound
that features a trimethyltin group bonded to a phenylethynyl moiety.[1] Organotin compounds
are valuable reagents in organic synthesis, particularly in cross-coupling reactions. Accurate
spectroscopic data is crucial for the verification of the synthesis and purity of such compounds.
This guide focuses on the *H and 3C NMR data, which are fundamental for the structural
elucidation of organic and organometallic molecules.

Predicted *H and **C NMR Data

The following tables summarize the predicted chemical shifts () for
trimethyl(phenylethynyl)tin. These predictions are based on the analysis of spectral data for
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structurally similar compounds and known substituent effects in NMR spectroscopy. The
spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted *H NMR Data for
Trimethyl(phenylethynyi)tin

Predicted Chemical

Protons Shift (5, ppm) Multiplicity Integration
-Sn(CHs)s 0.2-0.4 s 9H
Phenyl-H (ortho) 7.4-7.6 m 2H
Phenyl-H (meta, para) 7.2-7.4 m 3H

s = singlet, m = multiplet

Table 2: Predicted **C NMR Data for
Trimethyl(phenylethynyi)tin

Carbon Predicted Chemical Shift (6, ppm)
-Sn(CHs)3 -8t0 -10

C=C-Sn 95 - 105

C=C-Ph 105 - 115

Phenyl C (ipso) 120 - 125

Phenyl C (ortho, meta) 128 - 132

Phenyl C (para) 128 - 130

Molecular Structure

The structure of trimethyl(phenylethynyl)tin is presented below, illustrating the connectivity of
the trimethyltin and phenylethynyl groups.

Caption: Molecular structure of trimethyl(phenylethynyl)tin.
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Experimental Protocol for NMR Spectroscopy

The following provides a general experimental protocol for the acquisition of *H and 3C NMR
spectra for organotin compounds like trimethyl(phenylethynyl)tin. This protocol is based on
standard laboratory practices.

1. Sample Preparation:

o Dissolve approximately 5-10 mg of the solid trimethyl(phenylethynyl)tin in about 0.6-0.7
mL of a deuterated solvent (e.g., CDClIs, CeDs, or acetone-de). The choice of solvent may
depend on the solubility of the compound and the desired resolution of the spectrum.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already
present in the deuterated solvent, for referencing the chemical shifts to 0.00 ppm.

e Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:

o The data should be acquired on a high-resolution NMR spectrometer, for instance, a 300,
400, or 500 MHz instrument.

o The sample should be equilibrated to the probe temperature (typically 298 K) before data
acquisition.

3. IH NMR Acquisition Parameters:
e Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

e Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample
concentration.

» Relaxation Delay (d1): 1-2 seconds.
¢ Acquisition Time (aq): 2-4 seconds.

o Spectral Width (sw): A range of approximately -2 to 12 ppm is generally adequate to cover
the signals of interest.
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. 3C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker
instruments).

Number of Scans: Due to the lower natural abundance of 3C, a larger number of scans (e.g.,
1024 or more) is typically required.

Relaxation Delay (d1): 2-5 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): A range of approximately -10 to 160 ppm should be sufficient.
. Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Integrate the signals in the *H NMR spectrum.

Reference the spectra to the TMS signal at 0.00 ppm.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an

organometallic compound like trimethyl(phenylethynyl)tin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Trimethyl(phenylethynyl)tin: A Guide to its *H and 3C
NMR Spectroscopic Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072856#1h-nmr-and-13c-nmr-data-for-trimethyl-
phenylethynyl-tin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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